6-(Trifluoromethyl)-1,2-benzothiazol-3-one
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Overview
Description
6-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one is a chemical compound that belongs to the class of isothiazoles It is characterized by the presence of a trifluoromethyl group attached to a benzoisothiazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one typically involves the introduction of a trifluoromethyl group into the benzoisothiazolone structure. One common method involves the reaction of 6-chlorobenzo[d]isothiazol-3(2H)-one with trifluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 6-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoisothiazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted benzoisothiazolones depending on the nucleophile used.
Scientific Research Applications
6-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may inhibit enzymes or interact with receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-chlorobenzo[d]isothiazol-3(2H)-one
- 6-methylbenzo[d]isothiazol-3(2H)-one
- 6-fluorobenzo[d]isothiazol-3(2H)-one
Uniqueness
6-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H4F3NOS |
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Molecular Weight |
219.19 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-5-6(3-4)14-12-7(5)13/h1-3H,(H,12,13) |
InChI Key |
FIEYWNSXHULMRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SNC2=O |
Origin of Product |
United States |
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